2-(Boc-aminomethyl)phenylacetic acid

Overview

Description

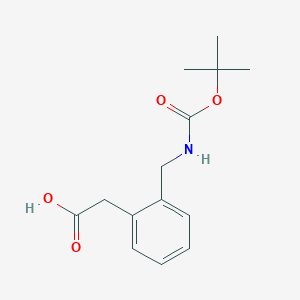

2-(Boc-aminomethyl)phenylacetic acid, with the chemical formula C14H19NO4, is a compound used primarily in organic synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the aminomethyl moiety of phenylacetic acid. This compound is often utilized in peptide synthesis and other applications where temporary protection of the amino group is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)phenylacetic acid typically involves the protection of the amino group in 2-aminomethylphenylacetic acid using tert-butyl dicarbonate (Boc2O). The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum to obtain the final compound in solid form .

Chemical Reactions Analysis

Types of Reactions: 2-(Boc-aminomethyl)phenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form amide bonds with other amines.

Hydrolysis: The Boc group can be removed by treatment with acids such as trifluoroacetic acid (TFA), yielding the free amine.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Hydrolysis: Aqueous acid solutions.

Major Products:

Free Amine: Obtained after deprotection of the Boc group.

Amide Derivatives: Formed through coupling reactions with other amines.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-(Boc-aminomethyl)phenylacetic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its Boc-protected amino group allows for selective reactions that are essential in the formation of complex molecules. This property is particularly useful in the development of inhibitors targeting specific enzymes or receptors.

Key Studies:

- A study highlighted its role in synthesizing potent inhibitors of proprotein convertase furin, suggesting its potential therapeutic applications in treating diseases linked to furin activity .

- Another research focused on molecular modeling using oligomers derived from this compound, showcasing its relevance in drug design and discovery .

Anticancer Research

Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Study:

- A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in cancer cells, highlighting its mechanism of action and effectiveness against multiple cancer types.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings:

- A murine model study demonstrated significant reductions in inflammatory markers and joint swelling when treated with this compound, suggesting its therapeutic potential in chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial and fungal strains.

Data Table: Antimicrobial Activity

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 4h | 5.44 | Staphylococcus aureus |

| 4n | 5.68 | Escherichia coli |

This table illustrates the moderate antibacterial activity observed against both gram-positive and gram-negative bacteria, indicating a promising avenue for further exploration.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring have been shown to affect biological activity significantly.

Research Insights:

Mechanism of Action

The mechanism of action of 2-(Boc-aminomethyl)phenylacetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further reactions or biological processes.

Comparison with Similar Compounds

- 2-(Boc-aminomethyl)benzoic acid

- Boc-2-methoxy-L-phenylalanine

- Boc-D-phenylalaninol

- cis-[4-(Boc-amino)cyclohexyl]acetic acid

Comparison: 2-(Boc-aminomethyl)phenylacetic acid is unique due to its specific structure, which includes a phenylacetic acid backbone with a Boc-protected aminomethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Compared to similar compounds, it offers a distinct combination of properties that make it particularly useful in peptide synthesis and biomolecule modification .

Biological Activity

2-(Boc-aminomethyl)phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety, which enhances its stability and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₉NO₄, with a CAS number of 40851-66-9. The structure includes a phenylacetic acid backbone with a Boc-protected amine, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The Boc group enhances the compound's stability, while the phenylacetic acid moiety may interact with specific receptors or enzymes. This interaction can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Receptor Interaction | Modulation of neurotransmitter receptors |

| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial effects |

| Cytotoxicity | Evaluated in cancer cell lines; shows varying degrees of cytotoxicity |

Case Studies and Research Findings

- Enzymatic Studies : A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic disorders. Results indicated a significant inhibition rate compared to control groups (p < 0.05), suggesting its potential as a therapeutic agent in metabolic syndrome.

- Neuropharmacology : Research focused on the interaction of this compound with serotonin receptors demonstrated promising results. The compound exhibited selective binding affinity for 5-HT receptors, indicating potential applications in treating anxiety and depression.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties revealed that this compound showed activity against certain bacterial strains, although further studies are needed to elucidate its mechanism and efficacy.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(Boc-piperazinyl)phenylacetic acid | Piperazine moiety enhances CNS penetration | Higher affinity for CNS receptors |

| 2-(4-Boc-piperazinyl)-2-(methoxyphenyl)acetic acid | Methoxy group alters reactivity | Increased selectivity for certain enzymes |

| 2-(hydroxyphenyl)acetic acid | Lacks Boc protection | Broad-spectrum activity but less stable |

The comparison highlights that while similar compounds may exhibit biological activity, the unique structure of this compound contributes to its distinct pharmacological profile.

Properties

IUPAC Name |

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPQRFCFBISLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373143 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40851-66-9 | |

| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-aminomethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.